molecular formula C25H27N3O2S B2993214 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 860788-16-5

1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No.: B2993214
CAS No.: 860788-16-5
M. Wt: 433.57
InChI Key: DGQNVBQXTFOPKF-UHFFFAOYSA-N
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Description

“1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine” is a synthetic compound . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of similar compounds involves multi-step processes. For instance, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a benzyl group, a nitrobenzyl group, and a sulfanyl group attached to a methylphenyl group .

Scientific Research Applications

Potential Anti-malarial Agents

Research on piperazine derivatives has shown their potential as anti-malarial agents. For example, the study by Cunico et al. (2009) discussed the structures of three piperazine derivatives, highlighting their anti-malarial activity. These findings underscore the significance of structural modifications in enhancing the anti-malarial properties of piperazine compounds (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Metabolic Pathways

The metabolism of Lu AA21004, a novel antidepressant containing a piperazine unit, was extensively studied by Hvenegaard et al. (2012). This research provides valuable insights into the oxidative metabolism of piperazine derivatives, identifying the enzymes involved in the metabolic pathways. Such information is crucial for understanding the pharmacokinetics and potential interactions of piperazine-based drugs (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Antimicrobial Evaluation

Yung, Mahony, and Whitehouse (1971) synthesized and tested hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines for their in vitro antibacterial and antifungal activities. Their work demonstrates the antimicrobial potential of piperazine derivatives, providing a basis for the development of new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).

Properties

IUPAC Name

1-benzyl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-20-7-10-23(11-8-20)31-25-12-9-22(17-24(25)28(29)30)19-27-15-13-26(14-16-27)18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQNVBQXTFOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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